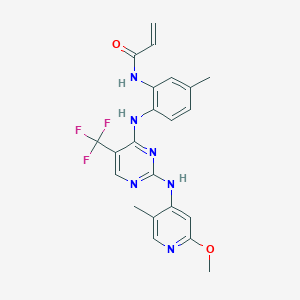

CC-90003

Description

Properties

IUPAC Name |

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUKRINUNLAVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Covalent Binding of CC-90003 to ERK1/2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] As critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are attractive therapeutic targets in various cancers, particularly those driven by mutations in the RAS/RAF/MEK cascade.[2][3] This technical guide provides a comprehensive overview of the covalent binding mechanism of CC-90003 to ERK1/2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Mechanism of Covalent Binding

CC-90003 acts as a covalent inhibitor by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2.[4] This targeted covalent modification leads to the inactivation of the kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1] Mass spectrometry analysis has confirmed that CC-90003 covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[4]

Quantitative Data

The following tables summarize the key quantitative data for CC-90003, highlighting its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency of CC-90003 against ERK1/2

| Target | IC50 (nmol/L) |

| ERK1 | 10 - 20 |

| ERK2 | 10 - 20 |

| [Source: Selleck Chemicals, CovalX][4] |

Table 2: Kinase Selectivity of CC-90003

| Kinase Panel | Assay Type | Concentration | Results |

| 258 Kinases | Biochemical | 1 µmol/L | >80% inhibition of 17 kinases50%–80% inhibition of 28 kinases<50% inhibition of 213 kinases |

| 194 Kinases | Cellular (A375 cells) | 1 µmol/L | >80% inhibition of 5 kinases (ERK1, ERK2, MKK4, MKK6, FAK) |

| 347 Kinases | Combined | - | Significant inhibition of KDR, FLT3, and PDGFRα in addition to ERK1/2 at biologically relevant concentrations. |

| [Source: AACR Journals, ResearchGate][2][5] |

Table 3: Anti-proliferative Activity of CC-90003 in Cancer Cell Lines

| Cancer Type | Mutation Status | Cell Line | GI50 (µmol/L) |

| Colorectal Cancer | KRAS G13D | HCT-116 | < 1 |

| BRAF-mutant Cancers | BRAF V600E, etc. | 27 cell lines | < 1 in 25 of 27 cell lines (93%) |

| KRAS-mutant Cancers | Various | 37 cell lines | Active in 28 of 37 cell lines (76%) |

| [Source: AACR Journals][2] |

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer. CC-90003 directly targets and inhibits ERK1/2, the final kinases in this cascade.

Caption: The MAPK/ERK signaling pathway and the point of inhibition by CC-90003.

Mechanism of Covalent Inhibition

The following diagram depicts the covalent binding mechanism of CC-90003 to a cysteine residue in the ATP-binding pocket of ERK1/2.

Caption: The two-step mechanism of covalent inhibition of ERK1/2 by CC-90003.

Experimental Workflow for Assessing CC-90003 Activity

This diagram outlines a general workflow for evaluating the biochemical and cellular activity of CC-90003.

Caption: A generalized experimental workflow for characterizing an ERK inhibitor like CC-90003.

Experimental Protocols

Mass Spectrometry for Covalent Binding Confirmation

This protocol is adapted from the methodology used to confirm the covalent binding of CC-90003 to ERK1/2.[4]

-

Incubation: Incubate intact ERK1 or ERK2 protein with an excess of CC-90003 at room temperature for 1 hour.

-

Sample Preparation: Dilute the incubated sample with 10 µL of 0.2% trifluoroacetic acid (TFA).

-

Desalting: Desalt the sample using micro C4 ZipTips.

-

MALDI Plate Spotting: Spot the desalted sample directly onto a MALDI target plate using sinapic acid (10 mg/mL in 0.1% TFA:acetonitrile 50:50) as the matrix.

-

Mass Spectrometry Analysis: Analyze the sample using a MALDI TOF-TOF mass spectrometer equipped with a CovalX HM2 detector. Use human transferrin or albumin as an internal standard.

General In Vitro ERK Kinase Assay (Radiometric)

This is a general protocol for assessing ERK kinase activity that can be adapted for testing inhibitors like CC-90003.

-

Reaction Setup: Prepare a reaction mixture containing 5X Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2, the substrate (e.g., Myelin Basic Protein, MBP), and varying concentrations of CC-90003 or DMSO vehicle control.

-

Initiation: Start the reaction by adding ATP solution containing [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of ERK activity at each CC-90003 concentration and determine the IC50 value.

General Cell-Based Phospho-ERK Assay (ELISA)

This protocol describes a common method for measuring the phosphorylation of ERK in a cellular context.

-

Cell Culture: Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal ERK phosphorylation, starve the cells in a low-serum or serum-free medium for a few hours to overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of CC-90003 for a specified duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a substrate that produces a chemiluminescent or fluorescent signal in the presence of the enzyme.

-

Data Acquisition: Read the signal using a plate reader.

-

Normalization (Optional): Normalize the p-ERK signal to the total protein content in each well.

Conclusion

CC-90003 is a highly potent and selective covalent inhibitor of ERK1/2 that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its irreversible binding to a specific cysteine residue in the ATP-binding pocket provides a durable inhibition of the MAPK signaling pathway. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on targeting the ERK signaling pathway in oncology.

References

Biochemical Properties of the ERK Inhibitor CC-90003: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive therapeutic targets.[2][3] CC-90003 has demonstrated significant anti-proliferative activity in preclinical models of cancers with BRAF and KRAS mutations.[3][4] This technical guide provides a comprehensive overview of the biochemical properties of CC-90003, including its mechanism of action, kinase selectivity, and the experimental protocols used for its characterization.

Core Biochemical Properties

CC-90003 acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue located in the ATP-binding pocket of ERK1 and ERK2.[5] This covalent modification leads to the inhibition of their kinase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of CC-90003.

Table 1: In Vitro Inhibitory Activity of CC-90003

| Target | Assay Type | IC50 (nM) | Reference |

| ERK1 | Biochemical Assay | 10-20 | [1][6] |

| ERK2 | Biochemical Assay | 10-20 | [1][6] |

Table 2: Kinase Selectivity Profile of CC-90003

| Kinase Panel Size | Assay Type | Concentration | Results | Reference |

| 258 kinases | Biochemical Assay | Not Specified | Good selectivity | [1][6] |

| 347 kinases | Biochemical, Cellular, Mass Spectrometry | 1 µM | >80% inhibition of 17 kinases | [4] |

| 194 kinases | ActivX Cellular Kinase Screening (A375 cells) | 1 µM | >80% inhibition of ERK1, ERK2, MKK4, MKK6, FAK | [4] |

Signaling Pathway

The primary signaling pathway targeted by CC-90003 is the MAPK/ERK cascade. The following diagram illustrates the canonical pathway and the point of inhibition by CC-90003.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of CC-90003.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is used to determine the in vitro potency (IC50) of CC-90003 against ERK1 and ERK2.

Principle: The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a competitive binding assay. A terbium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor®-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. CC-90003 competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of CC-90003 in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution containing the ERK1 or ERK2 enzyme and the terbium-labeled antibody.

-

Prepare a solution of the Alexa Fluor®-labeled tracer.

-

-

Assay Procedure:

-

Add the CC-90003 dilutions to a 384-well assay plate.

-

Add the kinase/antibody solution to the wells.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for terbium and 665 nm for Alexa Fluor®).

-

Calculate the emission ratio (665 nm / 520 nm).

-

Plot the emission ratio against the logarithm of the CC-90003 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Selectivity Profiling (KiNativ™)

This method is used to assess the selectivity of CC-90003 against a broad panel of kinases in a cellular context.

Principle: The KiNativ™ platform utilizes an ATP-biotin probe that covalently labels the active site of kinases in a cell lysate. By pre-incubating the lysate with an inhibitor like CC-90003, the binding of the probe to the target kinases is blocked. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's selectivity.

Methodology:

-

Cell Lysate Preparation:

-

Culture cells (e.g., A375 melanoma cells) to a desired confluency and harvest.

-

Lyse the cells to obtain a native proteome.

-

-

Inhibitor Incubation:

-

Incubate aliquots of the cell lysate with different concentrations of CC-90003 or a vehicle control.

-

-

Probe Labeling:

-

Add the ATP-biotin probe to the lysates and incubate to allow for covalent labeling of active kinases.

-

-

Protein Digestion and Enrichment:

-

Digest the proteins into peptides using trypsin.

-

Enrich the biotinylated peptides using streptavidin affinity chromatography.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the labeled peptides corresponding to different kinases.

-

Compare the abundance of labeled peptides in the CC-90003-treated samples to the control to determine the percent inhibition for each kinase.

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. pubcompare.ai [pubcompare.ai]

CC-90003: A Comprehensive Kinase Selectivity Profile and Off-Target Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] It demonstrates potent anti-proliferative activity in tumor models with mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in KRAS and BRAF mutant cancers.[3][4] As a critical node in this pathway, ERK1/2 represents a compelling therapeutic target.[3][4] This technical guide provides a detailed analysis of the kinase selectivity profile of CC-90003, including its on-target potency and off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Kinase Selectivity Profile

CC-90003 has been extensively profiled across a large panel of kinases to determine its selectivity. The primary targets of CC-90003 are ERK1 and ERK2, which it inhibits with high potency.

On-Target Activity

Biochemical assays have demonstrated that CC-90003 is a potent inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range.[1][5]

| Target | IC50 (nM) |

| ERK1 | 10-20 |

| ERK2 | 10-20 |

Kinome-Wide Selectivity

The selectivity of CC-90003 has been assessed through various screening platforms, including biochemical assays and cellular kinase profiling.

A 258-kinase biochemical assay revealed that CC-90003 has good kinase selectivity.[1][6] At a concentration of 1 µmol/L, the following was observed:

-

>80% inhibition: 17 kinases

-

50%–80% inhibition: 28 kinases

-

<50% inhibition: 213 kinases

In a cellular context, an ActivX kinase screening in the A375 BRAF V600E-mutant melanoma cell line at 1 µmol/L identified five kinases with over 80% inhibition: ERK1, ERK2, MKK4, MKK6, and FAK.[1][6]

Off-Target Effects

While CC-90003 is highly selective for ERK1/2, some off-target activity has been identified at biologically relevant concentrations.[3] Further investigation of kinases inhibited by more than 80% in either biochemical or cellular assays pinpointed three significant off-target kinases: KDR, FLT3, and PDGFRα.[3][7]

| Off-Target Kinase | Biological Role |

| KDR (VEGFR2) | Key mediator of angiogenesis |

| FLT3 | Receptor tyrosine kinase often mutated in acute myeloid leukemia |

| PDGFRα | Receptor tyrosine kinase involved in cell growth and differentiation |

No significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and receptors at a concentration of 1 µmol/L.[1]

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway Inhibition by CC-90003

The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] CC-90003 covalently binds to a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164), thereby irreversibly inhibiting their activity.[1][2]

Caption: Inhibition of the MAPK/ERK signaling pathway by CC-90003.

Experimental Workflow: Kinase Selectivity Profiling (KiNativ)

The KiNativ™ platform is an activity-based proteomics approach used to profile kinase inhibitor selectivity in a native cellular environment.

Caption: Workflow for KiNativ™ kinase selectivity profiling.

Experimental Workflow: Cell Proliferation Assay

Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Caption: General workflow for a 3-day cell proliferation assay.

Experimental Protocols

Mass Spectrometry for Covalent Binding Confirmation

To confirm the covalent binding of CC-90003 to ERK1 and ERK2, intact protein mass spectrometry was performed.

-

Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003 at room temperature for 1 hour to ensure complete binding.

-

Sample Preparation: Following incubation, the samples were diluted with 0.2% trifluoroacetic acid (TFA). Desalting was performed using C4 ZipTips.

-

MALDI-TOF MS Analysis: The desalted samples were spotted onto a MALDI target plate with sinapic acid as the matrix. Mass analysis was conducted on a MALDI TOF-TOF mass spectrometer equipped with a CovalX HM2 detector to determine the mass shift indicative of covalent modification.[2]

Kinase Selectivity Profiling (KiNativ™)

This protocol outlines a general approach for assessing kinase inhibitor selectivity using the KiNativ™ platform.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native kinase activity.

-

Inhibitor Treatment: The cell lysate is incubated with the test compound (CC-90003) at various concentrations to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.

-

Probe Labeling: A biotinylated acyl-phosphate probe, which covalently labels the active site of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the kinase active site.

-

Proteolysis: The proteome is digested into peptides using an enzyme such as trypsin.

-

Enrichment: Biotinylated peptides are enriched from the complex mixture using streptavidin affinity chromatography.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases present.

-

Data Analysis: The relative abundance of kinase-derived peptides in the inhibitor-treated sample is compared to the vehicle control to determine the extent of inhibition for each kinase.

Cell Proliferation Assay (3-Day)

This method is used to determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50) or viability (IC50).

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of CC-90003. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: After the incubation period, a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent like CellTiter-Glo®) is added to each well.

-

Signal Detection: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the GI50 or IC50 values.

Conclusion

CC-90003 is a potent and selective irreversible inhibitor of ERK1 and ERK2. While it demonstrates a favorable selectivity profile across the kinome, it does exhibit off-target activity against KDR, FLT3, and PDGFRα at higher concentrations. Understanding this complete kinase inhibition profile is crucial for interpreting preclinical and clinical data and for anticipating potential on- and off-target mediated efficacy and toxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of CC-90003 and other kinase inhibitors in drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. covalx.com [covalx.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of CC-90003 Irreversible Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of CC-90003, a potent and selective irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). CC-90003 has demonstrated significant anti-proliferative activity in various cancer models, particularly those with mutations in the KRAS and BRAF genes. This document details the mechanism of action, covalent binding site, and the experimental evidence supporting its irreversible inhibition, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: Covalent Modification of ERK1/2

CC-90003 functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[1] The targeted cysteine residues are Cys183 in ERK1 and Cys164 in ERK2, which are located in the activation loop (A-loop) of the kinase domain.[2]

The irreversible nature of this inhibition offers a distinct therapeutic advantage, as it can lead to a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug. This prolonged target engagement can be particularly beneficial in overcoming resistance mechanisms that can arise with non-covalent inhibitors.

Quantitative Inhibition Profile

CC-90003 exhibits potent and selective inhibition of ERK1 and ERK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: In Vitro Potency of CC-90003

| Target | Assay Type | IC50 (nM) |

| ERK1 | Biochemical | 10-20[2][3] |

| ERK2 | Biochemical | 10-20[2][3] |

Table 2: Kinase Selectivity Profile of CC-90003 (1 µM)

Biochemical Assay (258 Kinases) [3]

| Inhibition Level | Number of Kinases |

| >80% | 17 |

| 50-80% | 28 |

| <50% | 213 |

Cellular Kinase Assay (KiNativ, 194 Kinases) [3]

| Kinases with >80% Inhibition |

| ERK1 |

| ERK2 |

| MKK4 |

| MKK6 |

| FAK |

Table 3: Anti-proliferative Activity of CC-90003 in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | GI50 (µM) |

| HCT-116 | Colorectal Cancer | KRAS G13D | < 1[4] |

| Various BRAF-mutant lines (27 total) | Various | BRAF | < 1 (in 93% of lines)[4] |

| Various KRAS-mutant lines (37 total) | Various | KRAS | < 1 (in 76% of lines)[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent binding of CC-90003 to ERK1 and ERK2 and identify the specific amino acid residue involved.

Protocol:

-

Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003 at room temperature for 1 hour to ensure complete covalent modification.

-

Sample Preparation: The reaction mixture was diluted with 10 µL of 0.2% trifluoroacetic acid (TFA).

-

Desalting: The sample was desalted using a C4 ZipTip.

-

MALDI Plate Spotting: The desalted sample was spotted onto a MALDI target plate with sinapinic acid as the matrix.

-

Mass Spectrometry Analysis: The plate was analyzed using a MALDI-TOF mass spectrometer. The mass shift corresponding to the adduction of CC-90003 to the protein was measured to confirm covalent binding.[2]

KiNativ™ Kinase Selectivity Profiling

Objective: To assess the selectivity of CC-90003 against a broad panel of kinases in a cellular context.

Protocol:

-

Cell Lysate Preparation: A375 melanoma cells, which have a BRAF V600E mutation, were lysed to prepare a native kinase environment.

-

Inhibitor Treatment: The cell lysate was incubated with CC-90003 at a concentration of 1 µM.

-

Probe Labeling: A biotinylated acyl-ATP probe was added to the lysate. This probe covalently labels the active site of kinases.

-

Enrichment: Biotinylated peptides were enriched using streptavidin beads.

-

LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The percentage of inhibition was determined by comparing the signal from the CC-90003-treated sample to a DMSO control.

3-Day Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of CC-90003 in various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116) were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of CC-90003.

-

Incubation: The plates were incubated for 72 hours.

-

Viability Assessment: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).

-

Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the irreversible inhibition of ERK1/2 by CC-90003.

Caption: The MAPK/ERK signaling pathway and the point of irreversible inhibition by CC-90003.

References

The Covalent ERK1/2 Inhibitor CC-90003: A Technical Overview of its Impact on the MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CC-90003, a potent and irreversible inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). It delves into the compound's mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, presents key quantitative data from preclinical studies, and outlines the detailed experimental protocols used to generate this data. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Introduction to CC-90003 and the MAPK Pathway

The RAS/RAF/MEK/ERK signaling pathway, a critical component of the MAPK cascade, is a central regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of numerous human cancers.[2][3] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, resistance mechanisms often lead to the reactivation of ERK, the final kinase in the cascade. This has made the direct inhibition of ERK1/2 an attractive therapeutic strategy.[3]

CC-90003 is an orally available, covalent inhibitor of ERK1/2.[1] Its irreversible binding mechanism offers the potential for durable target engagement and potent anti-tumor activity. This guide will explore the preclinical data that defined the efficacy and selectivity of CC-90003, providing a detailed understanding of its effects on the MAPK signaling pathway.

Mechanism of Action of CC-90003

CC-90003 functions as a highly potent and selective irreversible inhibitor of both ERK1 and ERK2.[4] By covalently binding to its target, CC-90003 blocks the phosphorylation of downstream substrates, thereby inhibiting the entire signaling output of the MAPK cascade.[1] This leads to the suppression of tumor cell proliferation and survival in cancers with an overactive MAPK pathway.[1][2]

The diagram below illustrates the canonical MAPK signaling cascade and the point of intervention by CC-90003.

Quantitative Data on CC-90003 Activity

The following tables summarize the key quantitative data for CC-90003 from various preclinical assays.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line / Assay | Reference |

| IC50 (ERK1/2) | 10-20 nM | Biochemical Kinase Assay | [4] |

| Kinase Selectivity | >80% inhibition of 17 out of 258 kinases | Biochemical Kinase Assay Panel | [4] |

| Cellular Kinase Inhibition | >80% inhibition of ERK1, ERK2, MKK4, MKK6, and FAK at 1 µM | ActivX Cellular Kinase Screening (A375 cells) | [4] |

| Off-Target Kinases (biologically relevant concentrations) | KDR, FLT3, PDGFRα | Cellular Assays | [2] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | GI50 | Reference |

| HCT-116 | Colorectal Cancer | KRASG13D | Potent (induced cell death >1 µM) | [2] |

| Various | BRAF-mutant cancers | BRAF | < 1 µM in 25 of 27 cell lines | [2] |

| Various | KRAS-mutant cancers | KRAS | Active in 28 of 37 cell lines | [2] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 | Colorectal Cancer | 50 mg/kg once daily | 65% | [2] |

| HCT-116 | Colorectal Cancer | 12.5 mg/kg b.i.d. - 100 mg/kg q.d. | Well-tolerated, dose-dependent inhibition | [4] |

| KRAS-mutant PDX Models | Pancreatic, Lung, Colorectal | Not specified | Significant tumor growth inhibition | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effect of CC-90003 on the MAPK signaling cascade.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of CC-90003 on purified ERK1 and ERK2 kinases.

Protocol:

-

Recombinant human ERK1 and ERK2 enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

-

CC-90003 is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assays

Objective: To assess the effect of CC-90003 on the growth and viability of cancer cell lines.

Protocol:

-

Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.[4]

-

The following day, a "Day 0" plate is measured to establish the initial cell population.

-

The remaining plates are treated with a serial dilution of CC-90003 or a DMSO vehicle control.

-

Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[4]

-

Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).

-

GI50 values (the concentration required to inhibit cell growth by 50%) are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CC-90003 in a living organism.

Protocol:

-

Female athymic nude mice are subcutaneously inoculated with 5 x 106 HCT-116 cancer cells.[5]

-

Tumors are allowed to grow to a palpable size (e.g., 108 to 126 mm³).[5]

-

Mice are randomized into treatment and control groups.

-

CC-90003 is administered orally once or twice daily at various doses (e.g., 12.5 mg/kg to 100 mg/kg).[4][5] The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

The workflow for a typical preclinical evaluation of an ERK inhibitor like CC-90003 is depicted in the following diagram.

Summary and Conclusion

CC-90003 is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical efficacy in various cancer models harboring MAPK pathway mutations.[2][3] It effectively inhibits ERK signaling, leading to reduced cell proliferation and tumor growth.[1][2] However, it is important to note that the clinical development of CC-90003 was discontinued due to an unfavorable pharmacokinetic profile and unanticipated neurotoxicity observed in a Phase Ia clinical trial (NCT02313012).[5][6] Despite this outcome, the preclinical data for CC-90003 provides a valuable case study for the development of ERK inhibitors and highlights the critical importance of translating preclinical findings to the clinical setting. The methodologies and data presented in this guide serve as a useful reference for researchers working on novel therapeutics targeting the MAPK pathway.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preclinical Antitumor Activity of CC-90003: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of CC-90003, a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). The data presented herein is collated from peer-reviewed research and summarizes the key findings regarding its mechanism of action, in vitro and in vivo efficacy, and combination therapeutic strategies.

Core Mechanism of Action

CC-90003 is an orally available, irreversible inhibitor of ERK1/2, critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Upregulation of the MAPK/ERK pathway is a frequent oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] CC-90003 covalently binds to ERK1 and ERK2, inhibiting their kinase activity and subsequently blocking the downstream signaling cascade.[3][4] This action prevents the phosphorylation of ERK substrates, leading to the inhibition of tumor cell proliferation and survival.[2]

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for CC-90003.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003.

In Vitro Activity

CC-90003 has demonstrated potent and selective inhibitory activity against ERK1/2 in a variety of preclinical assays.

Kinase Inhibition

Biochemical, cellular, and mass spectrometry assays have confirmed the high potency and selectivity of CC-90003 for ERK1 and ERK2.[3][5]

| Target | IC50 | Assay Type |

| ERK1 | 10-20 nM | Biochemical |

| ERK2 | 10-20 nM | Biochemical |

| Table 1: Inhibitory activity of CC-90003 against ERK1 and ERK2.[1][3][6] |

In a broad panel of 347 kinases, CC-90003 exhibited good kinase selectivity.[1][3] While the majority of kinases were not significantly inhibited, notable off-target inhibition was observed for KDR, FLT3, and PDGFRα.[3][5]

Antiproliferative Activity

CC-90003 has shown potent antiproliferative effects in a large panel of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF mutations.[3] Of 27 BRAF-mutant cancer cell lines tested, 25 (93%) were sensitive to CC-90003, with a GI50 of less than 1 µmol/L.[3] The compound also demonstrated superior or comparable potency to other ERK inhibitors, such as GDC-0994 and BVD-523, in KRAS- and BRAF-mutant lung cancer cell lines.[3]

| Cell Line | Cancer Type | Mutation Status | GI50 |

| HCT-116 | Colorectal Cancer | KRAS G13D | < 1 µmol/L (induced cell death) |

| Multiple | Various | BRAF Mutant (25 of 27 lines) | < 1 µmol/L |

| Table 2: Antiproliferative activity of CC-90003 in select cancer cell lines.[3] |

In Vivo Antitumor Efficacy

The antitumor activity of CC-90003 has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Xenograft Models

In an HCT-116 colorectal cancer xenograft model, CC-90003 was well-tolerated at a range of doses and demonstrated significant tumor growth inhibition (TGI).[1] The minimally efficacious dose in this model, achieving 65% TGI, was determined to be 50 mg/kg administered once daily.[3][5]

| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| HCT-116 Xenograft | Colorectal Cancer | 50 mg/kg qd | 65% |

| HCT-116 Xenograft | Colorectal Cancer | 12.5 mg/kg bid - 100 mg/kg qd | Dose-dependent TGI |

| Table 3: In vivo efficacy of CC-90003 in the HCT-116 xenograft model.[1][3][5] | |||

| qd = once daily, bid = twice daily |

Patient-Derived Xenograft (PDX) Models

CC-90003 has also shown efficacy in PDX models of KRAS-mutant cancers, which are often resistant to MEK or RAF inhibitors.[3][4]

| PDX Model | Cancer Type | Mutation Status | Outcome |

| Colorectal Cancer | Colorectal Cancer | KRAS-mutant | Inhibition of tumor growth |

| Lung Cancer | Lung Cancer | KRAS-mutant | Inhibition of tumor growth |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Pancreatic Cancer | KRAS-mutant | Inhibition of tumor growth |

| Table 4: Activity of CC-90003 in various KRAS-mutant PDX models.[3] |

Combination Therapy

The combination of CC-90003 with other chemotherapeutic agents has been explored to enhance antitumor efficacy and overcome resistance. In a KRAS-mutant lung cancer PDX model, the combination of CC-90003 with docetaxel resulted in complete tumor regression and prevented tumor regrowth after treatment cessation.[3][4][5] This effect was associated with changes in a stemness gene network, suggesting an impact on tumor stem cell reprogramming.[3][4]

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of CC-90003 was assessed in a panel of 240 cancer cell lines using a 3-day proliferation assay.[3][5]

Caption: Workflow for the in vitro cell proliferation assay.

Kinase Selectivity Assays

The selectivity of CC-90003 was evaluated through a combination of biochemical, cellular, and mass spectrometry-based kinase assays.[3][5] A 258-kinase biochemical assay panel and an ActivX cellular kinase screening in the A375 melanoma cell line were utilized.[1][3]

In Vivo Xenograft Studies

The in vivo efficacy of CC-90003 was determined using xenograft models.

Caption: General workflow for in vivo xenograft studies.

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT-116 cancer cells.[5] Treatment commenced when tumors reached a volume of 108 to 126 mm³.[5]

Patient-Derived Xenograft (PDX) Studies

In vivo studies utilizing PDX models were conducted to evaluate the efficacy of CC-90003 in a more clinically relevant setting.[3] These studies were performed in immunocompromised mice bearing patient-derived tumors.[3]

Soft-Agar Colony Formation Assay

The effect of CC-90003 on the clonogenic potential of tumor cells was assessed using an ex vivo soft-agar colony formation assay with cells from KRAS-mutant PDX models.[5]

Clinical Development

A first-in-human, Phase Ia study of CC-90003 was conducted in patients with relapsed or refractory BRAF or RAS-mutant tumors.[5][7] Patients received escalating oral doses of CC-90003 on a 21/28 day cycle.[7] However, the trial was terminated due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[7] Preclinical evaluation in dogs had revealed reversible clinical signs consistent with peripheral neuropathy, which were not observed in rodent models.[7]

Conclusion

CC-90003 is a potent and selective covalent inhibitor of ERK1/2 with significant preclinical antitumor activity in various cancer models, particularly those with BRAF and KRAS mutations. It demonstrates robust in vitro antiproliferative effects and in vivo tumor growth inhibition, both as a single agent and in combination with chemotherapy. While its clinical development was halted, the preclinical data for CC-90003 provides a valuable foundation for the continued exploration of ERK inhibitors as a therapeutic strategy in oncology.

References

Methodological & Application

Application Notes and Protocols: CC-90003 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase (ERK1/2) that has shown potent anti-proliferative activity in preclinical models of cancers with BRAF and RAS mutations.[1][2][3] As a critical node in the MAPK/ERK signaling pathway, which is frequently upregulated in various tumor types, ERK1/2 represents a key therapeutic target.[4][5] CC-90003 inhibits ERK activity, thereby preventing the activation of downstream signaling pathways essential for tumor cell proliferation and survival.[4] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of CC-90003 in cancer cell lines.

Mechanism of Action and Signaling Pathway

CC-90003 covalently binds to and inhibits ERK1 and ERK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is often driven by mutations in upstream proteins like BRAF and RAS. Inhibition of ERK1/2 by CC-90003 blocks the phosphorylation of its downstream substrates, such as RSK, leading to the inhibition of cell proliferation and, in some cases, induction of apoptosis.[1]

Quantitative Data Summary

CC-90003 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those harboring BRAF or KRAS mutations.[1] The half-maximal growth inhibition (GI50) values for several KRAS-mutant cell lines are summarized below.

| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |

| HCT-116 | Colorectal Cancer | G13D | < 1.0 |

| A549 | Lung Cancer | G12S | ~0.8 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.6 |

| AsPC-1 | Pancreatic Cancer | G12D | > 1.0 |

| NCI-H23 | Lung Cancer | G12C | ~0.5 |

Table 1: Anti-proliferative activity (GI50) of CC-90003 in various KRAS-mutant cancer cell lines after a 3-day proliferation assay. Data compiled from publicly available research.[1]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effect of CC-90003 on adherent cancer cell lines using a standard colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).

Materials

-

Cancer cell lines of interest (e.g., HCT-116, A375)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CC-90003 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

-

Microplate reader

Experimental Workflow

Procedure

-

Cell Culture and Seeding: a. Culture cancer cells in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS, and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium). e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Preparation and Treatment: a. Prepare a serial dilution of CC-90003 in complete medium from a concentrated stock solution. A typical concentration range could be from 0.01 µM to 10 µM. b. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

-

Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Proliferation Assay (CCK-8): a. After the 72-hour incubation, add 10 µL of CCK-8 solution to each well.[6] b. Incubate the plate for an additional 1-4 hours at 37°C, protected from light.[6] c. Gently swirl the plate to ensure the chromogenic product is evenly distributed.[6]

-

Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader.[6]

Data Analysis

-

Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate Percentage of Viable Cells:

-

Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Determine GI50:

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the GI50 value, which is the concentration of CC-90003 that causes 50% inhibition of cell growth.

-

Disclaimer

This protocol is intended for research use only. The clinical development of CC-90003 was discontinued due to an unfavorable pharmacokinetic profile and neurotoxicity.[2][3] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when handling this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.thewellbio.com [cdn.thewellbio.com]

Application Notes and Protocols for CC-90003 in KRAS-Mutant Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors, approximately 40-45%, harbor mutations in the KRAS oncogene, which are associated with resistance to standard therapies like EGFR inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation due to KRAS mutations is a key driver of tumorigenesis in these cancers.

CC-90003 is an orally available, covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] By irreversibly binding to ERK1/2, CC-90003 effectively blocks their kinase activity, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[1][2] This document provides detailed application notes and experimental protocols for the use of CC-90003 in preclinical studies involving KRAS-mutant colorectal cancer cell lines.

Mechanism of Action

CC-90003 is a highly potent and selective irreversible inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range.[2] It forms a covalent bond with a cysteine residue located in the ATP-binding pocket of ERK1/2, leading to sustained inhibition of their activity.[3] This prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for cell cycle progression and survival. In KRAS-mutant colorectal cancer, where the MAPK pathway is constitutively active, inhibition of ERK1/2 by CC-90003 can lead to a significant reduction in cell proliferation and the induction of apoptosis.[2]

Caption: Simplified KRAS-MAPK signaling pathway and the inhibitory action of CC-90003 on ERK1/2.

Data Presentation

The anti-proliferative activity of CC-90003 has been evaluated in a panel of KRAS-mutant cancer cell lines. The following table summarizes the reported GI50 (concentration for 50% growth inhibition) values.

| Cell Line | Cancer Type | KRAS Mutation | CC-90003 GI50 (µM) | Reference |

| HCT-116 | Colorectal Cancer | G13D | < 1 | [2] |

| Other KRAS-mutant lines | Various Cancers | Various | Active in 28 of 37 lines | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of CC-90003 on KRAS-mutant colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of CC-90003 on the viability of KRAS-mutant colorectal cancer cell lines.

Materials:

-

KRAS-mutant colorectal cancer cell lines (e.g., HCT-116, SW620, LoVo)

-

Complete growth medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for others) with 10% Fetal Bovine Serum (FBS)

-

CC-90003 (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of CC-90003 in complete growth medium from the stock solution. A suggested concentration range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the CC-90003 dilutions or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the GI50 value.

-

Caption: Workflow for the MTT-based cell viability assay.

Western Blotting for ERK Phosphorylation

This protocol is for assessing the inhibition of ERK1/2 phosphorylation by CC-90003.

Materials:

-

KRAS-mutant colorectal cancer cell lines

-

6-well cell culture plates

-

CC-90003

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of CC-90003 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with anti-total-ERK1/2 and a loading control antibody (e.g., GAPDH) to confirm equal loading.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by CC-90003.

Materials:

-

KRAS-mutant colorectal cancer cell lines

-

6-well cell culture plates

-

CC-90003

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Treat with CC-90003 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

CC-90003 is a potent inhibitor of the MAPK pathway with demonstrated activity in KRAS-mutant cancer models. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of CC-90003 in KRAS-mutant colorectal cancer cell lines. These studies are crucial for the preclinical evaluation of this compound and for understanding its potential as a targeted therapy for this challenging patient population.

References

Application Notes and Protocols for CC-90003 in an HCT-116 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently hyperactivated in various cancers, including colorectal cancer with KRAS mutations, such as the HCT-116 cell line which harbors a KRAS G13D mutation.[3][4][5][6] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of CC-90003 in a subcutaneous HCT-116 xenograft mouse model, based on preclinical studies.

Quantitative Data Summary

The following table summarizes the reported dosing and efficacy of CC-90003 in the HCT-116 xenograft model.

| Compound | Cell Line | Mouse Strain | Dosing Route | Dose and Schedule | Efficacy (Tumor Growth Inhibition) | Tolerability |

| CC-90003 | HCT-116 | Female Athymic Nude | Oral | 50 mg/kg, once daily (qd) | 65% | Well-tolerated, minimally efficacious dose |

| CC-90003 | HCT-116 | Female Athymic Nude | Oral | 100 mg/kg, once daily (qd) | Not significantly better than 50 mg/kg qd | Tolerated |

| CC-90003 | HCT-116 | Female Athymic Nude | Oral | 50 mg/kg, twice daily (bid) | Not specified | Caused mortality by days 6-18 |

| CC-90003 | HCT-116 | Female Athymic Nude | Oral | 75 mg/kg, twice daily (bid) | Not specified | Caused mortality by days 6-18 |

Signaling Pathway

CC-90003 targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. In colorectal cancer cells with a KRAS mutation (e.g., G13D in HCT-116), the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), can also feed into this pathway.[3][4][7] CC-90003 covalently binds to a cysteine residue in the ATP binding site of ERK1/2, thereby irreversibly inhibiting their kinase activity.

Experimental Protocols

Cell Culture

-

Cell Line: HCT-116 (human colorectal carcinoma).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT-116 Xenograft Model and CC-90003 Administration

This protocol outlines the key steps for establishing the HCT-116 xenograft model and assessing the efficacy of CC-90003.

Materials:

-

HCT-116 cells

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (optional, can be mixed 1:1 with cell suspension)

-

Sterile PBS

-

CC-90003

-

Vehicle for oral formulation (e.g., 0.5% (w/v) methylcellulose in water, or a self-emulsifying drug delivery system (SEDDS) for poorly soluble compounds)

-

Gavage needles

-

Calipers

Procedure:

-

Cell Preparation:

-

Harvest HCT-116 cells during their logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend in sterile PBS or culture medium at a concentration of 5 x 10⁷ cells/mL.

-

Keep the cell suspension on ice until injection.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for general health and tumor appearance.

-

Begin caliper measurements 7-10 days post-implantation, or once tumors are palpable.

-

Measure tumor length (L) and width (W) 2-3 times per week.

-

Calculate tumor volume (mm³) using the formula: Volume = (L x W²) / 2.

-

Monitor animal body weight 2-3 times per week.

-

-

Randomization and Treatment:

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the CC-90003 formulation fresh daily. For a 50 mg/kg dose, suspend the required amount of CC-90003 in the chosen vehicle.

-

Administer CC-90003 (50 mg/kg) or vehicle control orally via gavage once daily.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³) or a specific study duration.

-

Calculate the relative tumor volume (RTV) for each mouse: RTV = Tumor volume on day X / Tumor volume at day 0.

-

Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean RTV of treated group / Mean RTV of control group)] x 100.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Diagram

References

- 1. gadconsulting.com [gadconsulting.com]

- 2. researchgate.net [researchgate.net]

- 3. KRAS G13D Mutation and Sensitivity to Cetuximab or Panitumumab in a Colorectal Cancer Cell Line Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR and KRAS in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRAS p.G13D mutations are associated with sensitivity to anti-EGFR antibody treatment in colorectal cancer cell lines [pubmed.ncbi.nlm.nih.gov]

- 6. EGFR Signaling in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model with CC-90003

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of CC-90003, a potent and irreversible inhibitor of ERK1/2. The protocols outlined below are intended for researchers in oncology and drug development, offering detailed methodologies for key experiments and data interpretation.

Introduction to CC-90003 and PDX Models

CC-90003 is an orally available small molecule that selectively targets and inhibits the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, particularly those with KRAS or BRAF mutations, leading to uncontrolled cell proliferation and survival.[2][3]

Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical platform for cancer research.[4][5][6] Unlike traditional cell line-derived xenografts, PDX models more accurately recapitulate the heterogeneity and microenvironment of the original human tumor, thus providing more predictive data on drug efficacy.[4][6] This makes them an invaluable tool for testing targeted therapies like CC-90003.[3][7]

CC-90003 Mechanism of Action and Signaling Pathway

CC-90003 is an irreversible inhibitor of ERK1/2, with IC50 values in the 10-20 nM range.[1] It forms a covalent bond with a specific cysteine residue within the ATP binding site of ERK1 and ERK2.[8] This irreversible binding effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the entire MAPK signaling cascade.[2] The MAPK pathway is a key regulator of cell proliferation, survival, and differentiation.[2] In many cancers, mutations in upstream components like RAS and RAF lead to constitutive activation of this pathway.[3] By inhibiting ERK1/2, CC-90003 effectively shuts down this oncogenic signaling.

Experimental Protocols

Protocol 1: Establishing a KRAS-Mutant Colorectal Cancer PDX Model

This protocol details the steps for establishing a PDX model from a patient with KRAS-mutant colorectal cancer.

1. Materials:

-

Fresh tumor tissue from a consenting patient, collected in sterile media (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Surgical instruments (scalpels, forceps).

-

Matrigel (optional, can improve engraftment rates).

-

Anesthesia and analgesics for mice.

2. Procedure:

-

Tissue Acquisition and Preparation:

-

Obtain fresh tumor tissue from surgery or biopsy and transport it to the lab on ice in sterile media.

-

In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

-

Remove any necrotic or non-tumor tissue.

-

Mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the flank skin.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with Matrigel.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Administer post-operative analgesia as per institutional guidelines.

-

-

Monitoring and Passaging:

-

Monitor the mice regularly for tumor growth by caliper measurements.

-

Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. This is passage 0 (P0).

-

A portion of the P0 tumor can be cryopreserved for future use, and another portion can be processed for histological and molecular analysis to confirm it retains the characteristics of the original patient tumor.

-

The remaining tumor tissue can be fragmented and implanted into new host mice to expand the PDX model (P1, P2, etc.).

-

Protocol 2: In Vivo Efficacy Study of CC-90003 in a PDX Model

This protocol describes how to conduct a preclinical trial of CC-90003 in an established PDX model.

1. Materials:

-

Established PDX model (e.g., from Protocol 1) expanded to a sufficient number of mice.

-

CC-90003 formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

2. Procedure:

-

Tumor Implantation and Cohort Formation:

-

Implant tumor fragments into a cohort of immunodeficient mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

-

-

Dosing and Monitoring:

-

Administer CC-90003 orally to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).[6]

-

Administer the vehicle to the control group.

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Tumor tissue can be collected for pharmacodynamic (PD) biomarker analysis (see Protocol 3).

-

Protocol 3: Pharmacodynamic (PD) Biomarker Assay (pERK)

This protocol outlines the measurement of phosphorylated ERK (pERK) in tumor tissue to assess the on-target activity of CC-90003.

1. Materials:

-

Tumor tissue collected from the in vivo efficacy study.

-

Lysis buffer with phosphatase and protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

Antibodies for Western blotting or ELISA: primary antibodies against pERK1/2 and total ERK1/2, and a suitable secondary antibody.

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, chemiluminescent substrate) or ELISA kit.

2. Procedure (Western Blotting Example):

-

Protein Extraction:

-

Homogenize the tumor tissue in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pERK1/2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

-

Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Compare the levels of pERK in the CC-90003-treated group to the vehicle-treated group to determine the extent of target inhibition.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for CC-90003 from preclinical studies.

Table 1: In Vivo Efficacy of CC-90003 in a KRAS-Mutant Colorectal Cancer Xenograft Model (HCT-116) [6]

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |

| Vehicle | - | Once Daily (PO) | 0 |

| CC-90003 | 50 | Once Daily (PO) | 65 |

Table 2: In Vivo Efficacy of CC-90003 in Combination with Docetaxel in a KRAS-Mutant Lung Cancer PDX Model [6][7]

| Treatment Group | CC-90003 Dose (mg/kg) | Docetaxel Dose (mg/kg) | Dosing Schedule | Outcome |

| Vehicle | - | - | - | Progressive Disease |

| CC-90003 | 50 (bioequivalent) | - | Days 0-27 (PO) | Tumor Growth Inhibition |

| Docetaxel | - | 15 | Days 0, 7 (IV) | Tumor Growth Inhibition |

| Combination | 50 (bioequivalent) | 15 | CC-90003: Days 0-27 (PO); Docetaxel: Days 0, 7 (IV) | Full Tumor Regression |

Conclusion

The establishment of PDX models provides a robust and clinically relevant platform for evaluating the anti-tumor activity of targeted agents like CC-90003. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies to investigate the efficacy and mechanism of action of ERK1/2 inhibitors in cancers with MAPK pathway alterations. Careful adherence to these methodologies will yield high-quality, translatable data to inform clinical development strategies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Defining the KRAS- and ERK-dependent transcriptome in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. covalx.com [covalx.com]

Application Notes for In Vivo Studies of CC-90003

Introduction

CC-90003 is a potent and selective covalent inhibitor of ERK1/2, key protein kinases in the MAPK signaling pathway.[1][2][3][4][5] This pathway is frequently activated in various cancers, particularly those with KRAS mutations, making it a compelling target for therapeutic intervention.[1][2][4] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacodynamics of CC-90003. These application notes provide detailed protocols for conducting in vivo studies using CC-90003 in patient-derived xenograft (PDX) models of KRAS-mutant lung cancer.

Data Presentation: CC-90003 In Vivo Treatment Schedules

The following tables summarize the treatment schedules for CC-90003 administered as a single agent and in combination with docetaxel in KRAS-mutant lung cancer PDX models.

Table 1: Single-Agent and Combination Therapy Treatment Regimens

| Treatment Group | Compound | Dose | Route of Administration | Schedule |

| 1 | Vehicle | - | Oral (p.o.) | Daily, Days 0-27 |

| 2 | CC-90003 | 50 mg/kg | Oral (p.o.) | Continuous: Daily, Days 0-27 |

| 3 | Docetaxel | 15 mg/kg | Intravenous (i.v.) | Days 0 and 7 |

| 4 | CC-90003 + Docetaxel | 50 mg/kg + 15 mg/kg | Oral (p.o.) + Intravenous (i.v.) | Continuous: CC-90003 daily (Days 0-27), Docetaxel on Days 0 and 7 |

| 5 | CC-90003 + Docetaxel | 50 mg/kg + 15 mg/kg | Oral (p.o.) + Intravenous (i.v.) | Intermittent: CC-90003 on Days 0-3, 7-10, 14-17, 21-26; Docetaxel on Days 5 and 12 |

| 6 | CC-90003 | 50 mg/kg | Oral (p.o.) | Intermittent: Days 0-3, 7-10, 14-17, 21-26 |

Note: The CC-90003 dose is bioequivalent to the free base.[1][6]

Experimental Protocols

Animal Models

-

Model: Patient-Derived Xenograft (PDX) models of KRAS-mutant non-small cell lung cancer are recommended to reflect the heterogeneity of human tumors.[7]

-

Animals: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are suitable for hosting human tumor xenografts.[8][9][10] Animals should be 6-8 weeks old at the start of the experiment.

Tumor Implantation

-

Procedure: Subcutaneously implant tumor fragments or a suspension of tumor cells from a KRAS-mutant lung cancer PDX model into the flank of each mouse.[2][11][12]

-

Cell Suspension Preparation (if applicable):

-

Injection:

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.[6]

-

Measure tumor dimensions (length and width) twice weekly using digital calipers.[1][13]

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

-

Monitor animal body weight and overall health at least twice weekly.[11][14]

-

Drug Formulation and Administration

-

CC-90003 (Oral Administration):

-

Prepare a formulation of CC-90003 suitable for oral gavage. A suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a common choice. A solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is another option.[15]

-

Administer the formulation orally using a gavage needle at the specified dose and schedule.

-

-

Docetaxel (Intravenous Administration):

-

Dilute commercially available docetaxel injection concentrate with a suitable infusion solution, such as 0.9% Sodium Chloride or 5% Dextrose solution, to the final desired concentration.[16][17]

-

Administer the diluted docetaxel solution intravenously via the tail vein at the specified dose and schedule.

-

Efficacy Evaluation

-

Primary Endpoint: Tumor growth inhibition or regression.

-

Secondary Endpoints:

-

Animal body weight changes.

-

Overall survival.

-